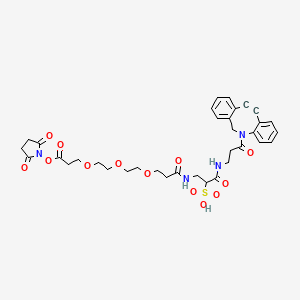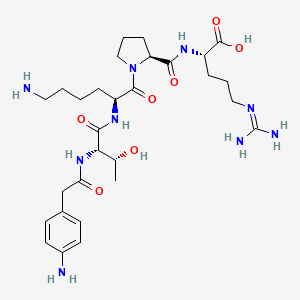
Iso-PPADS (tetrasodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a non-selective antagonist of P2X purinoceptors, which are a type of receptor involved in various physiological processes such as neurotransmission, inflammation, and pain perception . Iso-PPADS (tetrasodium) has been widely used in scientific research to study the role of P2X receptors in different biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iso-PPADS (tetrasodium) involves the reaction of pyridoxal phosphate with azophenyl-2’,5’-disulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Iso-PPADS (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is then purified through crystallization or other separation techniques to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Iso-PPADS (tetrasodium) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the azophenyl and disulfonic acid moieties. These reactions can be influenced by various factors, including the choice of reagents and reaction conditions .
Common Reagents and Conditions:
Substitution Reactions: Iso-PPADS (tetrasodium) can react with nucleophiles such as amines or thiols under mild conditions to form substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Major Products Formed: The major products formed from the reactions of Iso-PPADS (tetrasodium) depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while reactions with thiols can produce thiol-substituted products .
Wissenschaftliche Forschungsanwendungen
Iso-PPADS (tetrasodium) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It is used as a tool to study the chemical properties and reactivity of P2X purinoceptors.
Biology: Iso-PPADS (tetrasodium) is employed to investigate the role of P2X receptors in various biological processes, including neurotransmission, inflammation, and cell signaling.
Wirkmechanismus
Iso-PPADS (tetrasodium) is often compared with other P2X receptor antagonists such as pyridoxalphosphate-6-azophenyl-2’,5’-disulphonic acid (PPADS) and suramin . While all these compounds share a common mechanism of action, Iso-PPADS (tetrasodium) is unique in its structural features and binding affinity:
PPADS: Similar in structure but differs in the position of the azophenyl group, leading to variations in receptor selectivity and potency.
Vergleich Mit ähnlichen Verbindungen
- Pyridoxalphosphate-6-azophenyl-2’,5’-disulphonic acid (PPADS)
- Suramin
- PPNDS (naphthylazo-6-nitro-4’,8’-disulphonate derivative)
Eigenschaften
Molekularformel |
C14H10N3Na4O12PS2 |
|---|---|
Molekulargewicht |
599.3 g/mol |
IUPAC-Name |
tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
SDCXIPVOUDBGDK-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


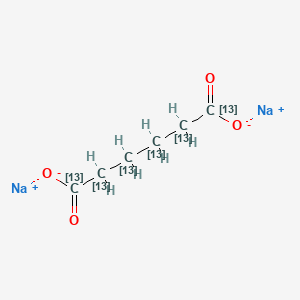
![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
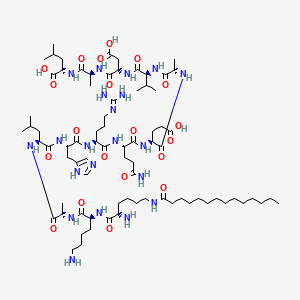

![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
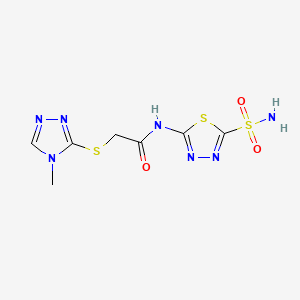
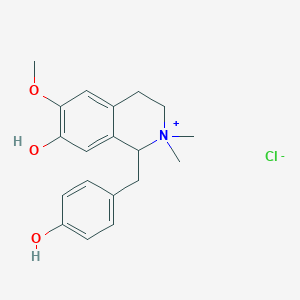


![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)
![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
